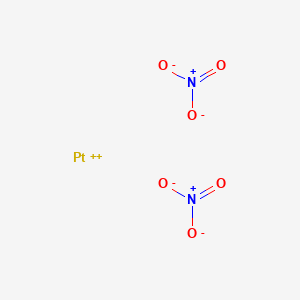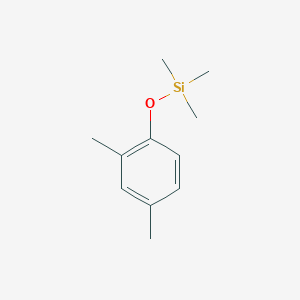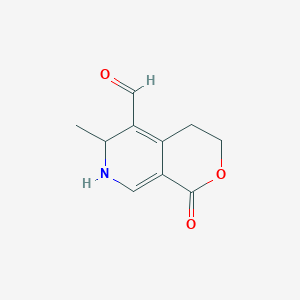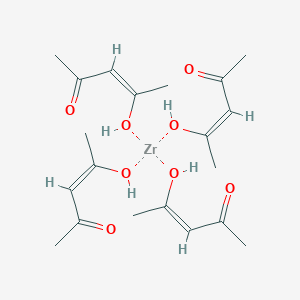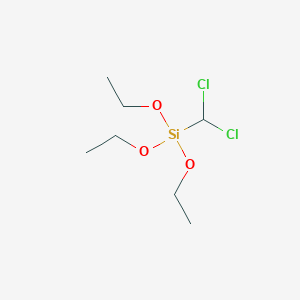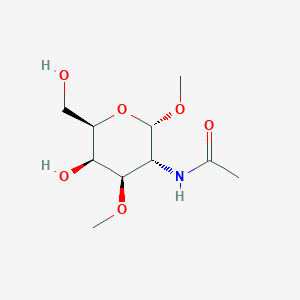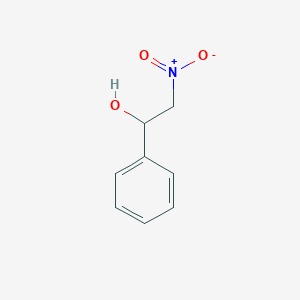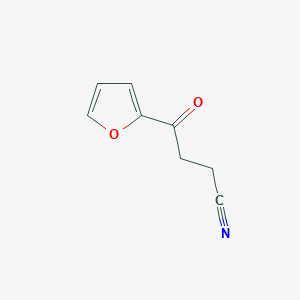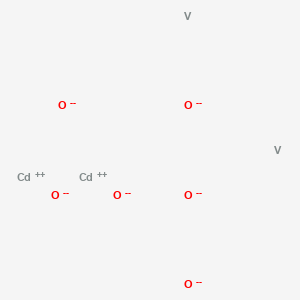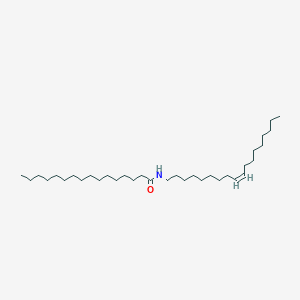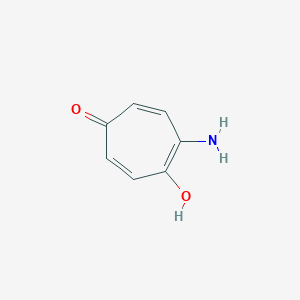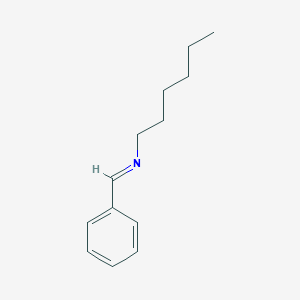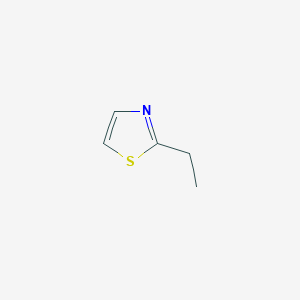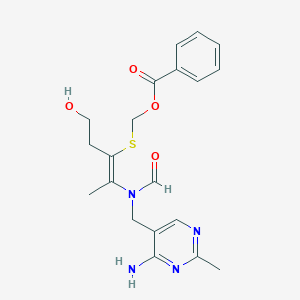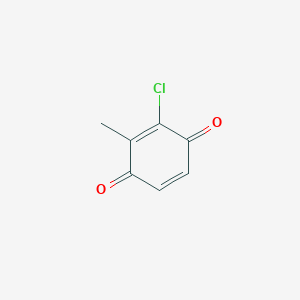
2-Chloro-3-methylcyclohexa-2,5-diene-1,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-3-methylcyclohexa-2,5-diene-1,4-dione, also known as Clodinafop-propargyl, is a herbicide that belongs to the aryloxyphenoxypropionate family. This herbicide is widely used in agriculture to control weeds in cereal crops such as wheat and barley. Clodinafop-propargyl works by inhibiting the enzyme acetyl-coenzyme A carboxylase (ACCase), which is essential for fatty acid synthesis in plants.
Wirkmechanismus
2-Chloro-3-methylcyclohexa-2,5-diene-1,4-dioneropargyl works by inhibiting the enzyme acetyl-coenzyme A carboxylase (ACCase), which is essential for fatty acid synthesis in plants. By inhibiting this enzyme, 2-Chloro-3-methylcyclohexa-2,5-diene-1,4-dioneropargyl prevents the synthesis of lipids and other essential molecules in the plant, leading to its death. This mechanism of action is selective to plants and does not affect animals or humans.
Biochemische Und Physiologische Effekte
2-Chloro-3-methylcyclohexa-2,5-diene-1,4-dioneropargyl has been shown to have a low toxicity to animals and humans. It is rapidly metabolized and excreted from the body, reducing the risk of accumulation in the environment. However, research has shown that 2-Chloro-3-methylcyclohexa-2,5-diene-1,4-dioneropargyl can have some effects on non-target organisms, such as earthworms and bees. These effects are generally mild and do not pose a significant risk to the environment.
Vorteile Und Einschränkungen Für Laborexperimente
2-Chloro-3-methylcyclohexa-2,5-diene-1,4-dioneropargyl has several advantages for lab experiments. It is a highly effective herbicide, making it useful for studying the impact of herbicides on plant growth and development. It is also relatively easy to synthesize and purify, making it accessible to researchers. However, 2-Chloro-3-methylcyclohexa-2,5-diene-1,4-dioneropargyl has some limitations for lab experiments. It is highly specific to plants and does not affect animals or humans, limiting its usefulness for studying the impact of herbicides on non-target organisms.
Zukünftige Richtungen
There are several future directions for research on 2-Chloro-3-methylcyclohexa-2,5-diene-1,4-dioneropargyl. One area of research is the development of new herbicides based on the structure of 2-Chloro-3-methylcyclohexa-2,5-diene-1,4-dioneropargyl. Researchers are exploring new compounds that can inhibit the ACCase enzyme with greater specificity and efficacy. Another area of research is the impact of 2-Chloro-3-methylcyclohexa-2,5-diene-1,4-dioneropargyl on non-target organisms, such as soil microorganisms and aquatic organisms. Researchers are studying the long-term effects of 2-Chloro-3-methylcyclohexa-2,5-diene-1,4-dioneropargyl on these organisms and their impact on the environment. Finally, researchers are exploring new methods for the synthesis and purification of 2-Chloro-3-methylcyclohexa-2,5-diene-1,4-dioneropargyl, with the aim of improving its yield and reducing its environmental impact.
Synthesemethoden
The synthesis of 2-Chloro-3-methylcyclohexa-2,5-diene-1,4-dioneropargyl involves the reaction of 2-chloro-3-methylcyclohex-2-en-1-one with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as tetrahydrofuran or dimethylformamide. The resulting product is purified by column chromatography to obtain 2-Chloro-3-methylcyclohexa-2,5-diene-1,4-dioneropargyl in high yield and purity.
Wissenschaftliche Forschungsanwendungen
2-Chloro-3-methylcyclohexa-2,5-diene-1,4-dioneropargyl has been extensively studied for its herbicidal properties and its impact on the environment. It has been shown to be effective in controlling a wide range of weeds in cereal crops, including grasses and broadleaf weeds. 2-Chloro-3-methylcyclohexa-2,5-diene-1,4-dioneropargyl has also been studied for its impact on non-target organisms, such as earthworms and bees. Research has shown that 2-Chloro-3-methylcyclohexa-2,5-diene-1,4-dioneropargyl has a low toxicity to these organisms, making it a safer alternative to other herbicides.
Eigenschaften
CAS-Nummer |
19523-53-6 |
|---|---|
Produktname |
2-Chloro-3-methylcyclohexa-2,5-diene-1,4-dione |
Molekularformel |
C7H5ClO2 |
Molekulargewicht |
156.56 g/mol |
IUPAC-Name |
2-chloro-3-methylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C7H5ClO2/c1-4-5(9)2-3-6(10)7(4)8/h2-3H,1H3 |
InChI-Schlüssel |
JGMLZQOCEQPLNC-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)C=CC1=O)Cl |
Kanonische SMILES |
CC1=C(C(=O)C=CC1=O)Cl |
Synonyme |
2,5-Cyclohexadiene-1,4-dione, 2-chloro-3-methyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



